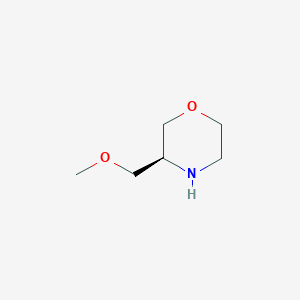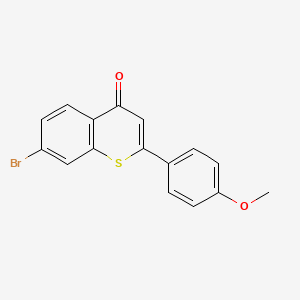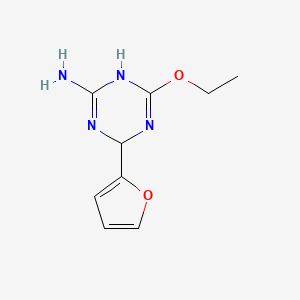
Fmoc-D-IsoGln-Trt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-D-IsoGln-Trt, also known as Fmoc-N-trityl-D-glutamine, is a derivative of D-glutamine. It is commonly used in solid-phase peptide synthesis due to its stability and ease of handling. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group and a trityl (Trt) group, which serve as protective groups during peptide synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-IsoGln-Trt typically involves the protection of the amino and carboxyl groups of D-glutamine. The Fmoc group is introduced to protect the amino group, while the Trt group is used to protect the side chain. The reaction conditions often involve the use of solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF), with coupling reagents such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and large-scale purification techniques like high-performance liquid chromatography (HPLC) .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-D-IsoGln-Trt primarily undergoes reactions typical of peptide synthesis, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine in DMF.
Coupling Reactions: Formation of peptide bonds using coupling reagents like DIC and HOBt.
Cleavage Reactions: Removal of the Trt group using trifluoroacetic acid (TFA) in the presence of scavengers.
Common Reagents and Conditions
Deprotection: 20% piperidine in DMF.
Coupling: DIC and HOBt in DCM or DMF.
Cleavage: TFA with scavengers like water, triisopropylsilane (TIPS), and ethanedithiol (EDT).
Major Products
The major products formed from these reactions are peptides with specific sequences, where this compound serves as a building block .
Wissenschaftliche Forschungsanwendungen
Fmoc-D-IsoGln-Trt is widely used in various fields of scientific research:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of peptide-based biomaterials and nanomaterials
Wirkmechanismus
The mechanism of action of Fmoc-D-IsoGln-Trt involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, while the Trt group protects the side chain. These protective groups are selectively removed at different stages of the synthesis to allow for the formation of peptide bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-D-Gln-Trt: Similar in structure but with a different side chain configuration.
Fmoc-D-Asn-Trt: Another protected amino acid derivative used in peptide synthesis.
Fmoc-D-Glu-OtBu: A derivative with a tert-butyl group protecting the side chain
Uniqueness
Fmoc-D-IsoGln-Trt is unique due to its specific configuration and protective groups, which make it particularly useful in the synthesis of peptides with specific sequences and structures. Its stability and ease of handling further enhance its utility in various applications .
Eigenschaften
Molekularformel |
C39H34N2O5 |
|---|---|
Molekulargewicht |
610.7 g/mol |
IUPAC-Name |
(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoic acid |
InChI |
InChI=1S/C39H34N2O5/c42-36(43)25-24-35(40-38(45)46-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)37(44)41-39(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H,40,45)(H,41,44)(H,42,43)/t35-/m1/s1 |
InChI-Schlüssel |
STSTUQGQKYMFRJ-PGUFJCEWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)[C@@H](CCC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


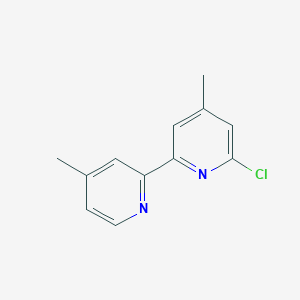
![azanium;[(4R)-2-hydroxy-2-oxido-1,3,2-dioxaphospholan-2-ium-4-yl]methyl (Z)-octadec-9-enoate](/img/structure/B13139396.png)
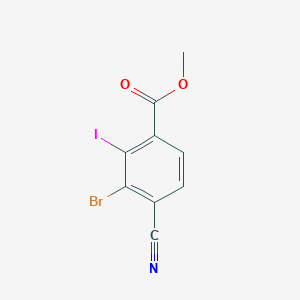
![2-methyl-4,5-dihydro-[3,4'-bipyridin]-6(1H)-one](/img/structure/B13139404.png)
![(2-Methyl-4-(trifluoromethyl)benzofuro[2,3-b]pyridin-8-yl)boronic acid](/img/structure/B13139411.png)
![6,15-dihexyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B13139413.png)



![Ethenesulfonylchloride,2-[2-(methylsulfonyl)phenyl]-](/img/structure/B13139435.png)
